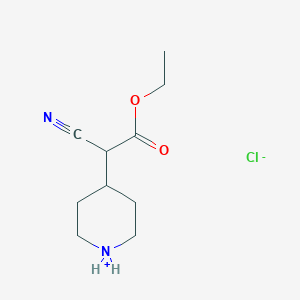
4-(1-Cyano-2-ethoxy-2-oxoethyl)piperidin-1-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Cyano-2-ethoxy-2-oxoethyl)piperidin-1-ium chloride is an organic compound with a complex structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Cyano-2-ethoxy-2-oxoethyl)piperidin-1-ium chloride typically involves the reaction of piperidine with ethyl cyanoacetate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yield. The process is optimized to minimize by-products and ensure the purity of the final product.
化学反応の分析
Types of Reactions
4-(1-Cyano-2-ethoxy-2-oxoethyl)piperidin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often with halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
4-(1-Cyano-2-ethoxy-2-oxoethyl)piperidin-1-ium chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 4-(1-Cyano-2-ethoxy-2-oxoethyl)piperidin-1-ium chloride exerts its effects involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- 4-Cyano-1-(2-ethoxy-2-oxoethyl)pyridinium bromide
- Ethyl-2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate
Uniqueness
4-(1-Cyano-2-ethoxy-2-oxoethyl)piperidin-1-ium chloride is unique due to its specific structural features, which confer distinct chemical properties and reactivity
特性
CAS番号 |
2155855-51-7 |
|---|---|
分子式 |
C10H17ClN2O2 |
分子量 |
232.71 g/mol |
IUPAC名 |
ethyl 2-cyano-2-piperidin-1-ium-4-ylacetate;chloride |
InChI |
InChI=1S/C10H16N2O2.ClH/c1-2-14-10(13)9(7-11)8-3-5-12-6-4-8;/h8-9,12H,2-6H2,1H3;1H |
InChIキー |
MAHRDWJBFHZLCP-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C#N)C1CC[NH2+]CC1.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1S,2S,4R)-6-azatricyclo[4.3.0.02,4]nonan-1-yl]methanol](/img/structure/B13894893.png)
![9-Oxo-3-azaspiro[5.5]undec-7-ene-8-carbonitrile hydrochloride](/img/structure/B13894898.png)

![5-[(Oxan-2-yl)oxy]pent-2-en-1-ol](/img/structure/B13894915.png)
![4-[2-(4-methylphenoxy)acetyl]Benzaldehyde](/img/structure/B13894916.png)
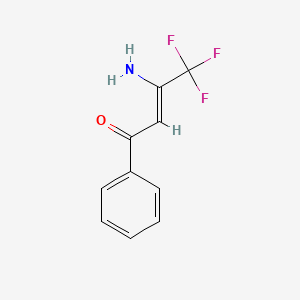
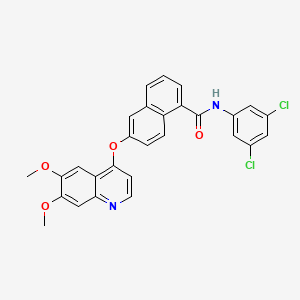
![5,7-Dichloro-3-ethyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine](/img/structure/B13894934.png)
![1-(4-Aminobicyclo[2.2.2]octan-1-YL)ethan-1-one hydrochloride](/img/structure/B13894949.png)
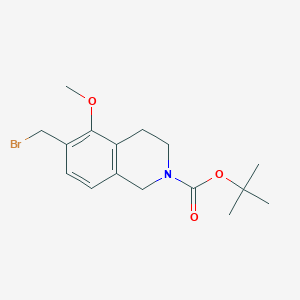
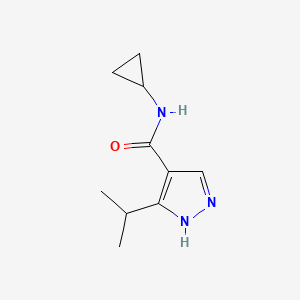
![O3-tert-butyl O1-methyl 3-azabicyclo[3.1.1]heptane-1,3-dicarboxylate](/img/structure/B13894963.png)
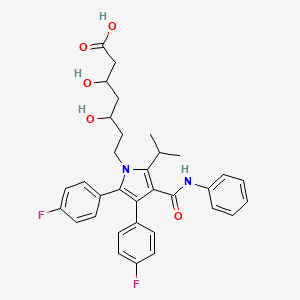
![1-[4-(Azetidin-3-yl)piperidin-1-yl]ethanone](/img/structure/B13894979.png)
